(S)-(2,4-dimethylphenyl)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2,4-dimethylphenyl)(phenyl)methanamine is a chiral amine compound with the molecular formula C15H17N and a molecular weight of 211.31 g/mol It is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,4-dimethylphenyl)(phenyl)methanamine typically involves the reaction of 2,4-dimethylbenzyl chloride with phenylmagnesium bromide, followed by the addition of ammonia or an amine source. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-(2,4-dimethylphenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
(S)-(2,4-dimethylphenyl)(phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
®-(2,4-dimethylphenyl)(phenyl)methanamine: The enantiomer of the compound with different chiral properties.
(S)-(2,4-dimethylphenyl)(phenyl)methanol: A related compound with a hydroxyl group instead of an amine group.
(S)-(2,4-dimethylphenyl)(phenyl)methanone: A ketone derivative of the compound.
Uniqueness
(S)-(2,4-dimethylphenyl)(phenyl)methanamine is unique due to its specific chiral configuration and the presence of both phenyl and 2,4-dimethylphenyl groups.
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(S)-(2,4-dimethylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m0/s1 |
InChI Key |
SUNSGWLJZIJJDI-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.